Product packaging for Pyrimidine-4-carbohydrazide(Cat. No.:CAS No. 39513-54-7)

Pyrimidine-4-carbohydrazide

Cat. No.: B1297796
CAS No.: 39513-54-7
M. Wt: 138.13 g/mol
InChI Key: NWTQBXDLKZTWAH-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Drug Discovery

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. wjarr.com Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) in DNA and RNA underscores its fundamental biological role. wjarr.comresearchgate.net This inherent biocompatibility and structural versatility have made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The therapeutic applications of pyrimidine derivatives are remarkably diverse, spanning a wide range of disease categories. ajgreenchem.com Researchers have successfully developed pyrimidine-based compounds with a vast array of pharmacological activities, including:

Anticancer: Pyrimidine analogs are integral to cancer chemotherapy. innovareacademics.in They can function as antimetabolites, interfering with nucleic acid synthesis and thus inhibiting the proliferation of rapidly dividing cancer cells. researchgate.net

Antimicrobial: The pyrimidine moiety is found in numerous antibacterial and antifungal agents. ajgreenchem.cominnovareacademics.in

Antiviral: Many antiviral drugs, including those used to treat HIV, incorporate the pyrimidine scaffold. wjarr.comnih.gov

Anti-inflammatory: Pyrimidine derivatives have been developed as potent anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenases (COX). rsc.org

Central Nervous System (CNS) Activity: The scaffold has been utilized to create drugs with anticonvulsant and analgesic properties. innovareacademics.in

The chemical properties of the pyrimidine ring contribute significantly to its utility. The nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets. The ring can be readily functionalized at various positions, allowing chemists to systematically modify its steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. wjarr.com This synthetic tractability has enabled the creation of large libraries of pyrimidine derivatives for high-throughput screening, accelerating the discovery of new drug candidates. wjarr.comresearchgate.net

Historical Context of Carbohydrazide (B1668358) Derivatives in Pharmaceutical Sciences

The carbohydrazide functional group, characterized by a hydrazine (B178648) moiety linked to a carbonyl group (-CO-NH-NH2), has a rich history in pharmaceutical sciences. ajgreenchem.comajgreenchem.com Its journey began with the discovery of isoniazid (B1672263) (pyridine-4-carbohydrazide) in the early 1950s, which revolutionized the treatment of tuberculosis and remains a first-line therapy to this day. mdpi.commdpi.com The profound success of isoniazid spurred intense interest in the carbohydrazide scaffold as a key pharmacophore.

Historically and into the present, carbohydrazides and their derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, have been recognized as crucial synthons and bioactive molecules. ajgreenchem.comajgreenchem.commdpi.com These compounds are attractive in drug design for several reasons:

Synthetic Versatility: The carbohydrazide group is a versatile chemical handle. The terminal -NH2 group is a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, and acyl chlorides to form a wide variety of derivatives. nih.govnih.gov This allows for the straightforward synthesis of diverse molecular structures.

Biological Activity: The hydrazide-hydrazone scaffold (-CO-NH-N=CH-) itself is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. ajgreenchem.comajgreenchem.com

Coordinating Ability: The nitrogen and oxygen atoms in the carbohydrazide moiety can act as donor sites, allowing them to form stable complexes with metal ions. This property is exploited in the design of enzyme inhibitors that target metalloenzymes. ajgreenchem.com

The development of the first synthetic quinolone, nalidixic acid, in 1962, further highlighted the importance of nitrogen-containing heterocycles in anti-infective therapy. ajgreenchem.comajgreenchem.com Over the decades, medicinal chemists have continued to explore the fusion of the carbohydrazide moiety with various heterocyclic systems, including pyrimidines, to generate hybrid molecules with enhanced or novel biological activities. ajgreenchem.comnih.gov

Overview of Pyrimidine-4-carbohydrazide as a Key Precursor and Scaffold

This compound serves as a quintessential example of a molecular building block, combining the privileged pyrimidine scaffold with the versatile carbohydrazide functional group. smolecule.com This unique combination makes it a highly valuable precursor for the synthesis of more complex heterocyclic systems. smolecule.com Researchers utilize this compound as a starting material to construct a variety of fused and substituted pyrimidines, leveraging the reactivity of the carbohydrazide moiety.

A common synthetic strategy involves the condensation of the hydrazide group with various electrophiles. For instance, reaction with aromatic aldehydes leads to the formation of Schiff bases or hydrazones. innovareacademics.in These intermediates can then undergo further cyclization reactions to yield novel heterocyclic rings. Some examples of heterocyclic systems synthesized from pyrimidine carbohydrazide derivatives include:

Oxadiazoles innovareacademics.in

Triazoles innovareacademics.in

Thiadiazoles innovareacademics.in

Pyrimido[4,5-d]pyridazines thieme-connect.com

Pyrimido[4,5-d] innovareacademics.inCurrent time information in Bangalore, IN.oxazinones thieme-connect.com

Quinoxalinones thieme-connect.com

The resulting compounds have been investigated for a range of potential therapeutic applications, with notable findings in anticancer and antimicrobial research. innovareacademics.in For example, a study involving derivatives of 2-oxo-6-(thiophen-2-yl)-2,3-dihydrothis compound identified compounds with significant cytotoxic activity against human cancer cell lines.

Table 1: Anticancer Activity of 2-oxo-6-(thiophen-2-yl)-2,3-dihydrothis compound Derivatives Data sourced from a study on the synthesis and evaluation of new pyrimidine derivatives. innovareacademics.in

CompoundDerivative TypeTarget Cell LineIC50 (μg/ml)
7bOxadiazole derivativeBreast Carcinoma (MCF-7)7.6
111,2,4-Triazole-2-thione derivativeColon Carcinoma (HCT-116)4.7

In addition to anticancer research, derivatives of pyrimidine carbohydrazide have demonstrated notable antimicrobial properties. The same study identified a hydrazone derivative as a potent broad-spectrum antimicrobial agent. innovareacademics.in

Table 2: Antimicrobial Activity of a Hydrazone Derivative of 2-oxo-6-(thiophen-2-yl)-2,3-dihydrothis compound Data sourced from a study on the synthesis and evaluation of new pyrimidine derivatives. innovareacademics.in

CompoundDerivative TypeMicroorganismActivity
5cHydrazone derivativeStaphylococcus aureus (Gram-positive)Active
Bacillus subtilis (Gram-positive)Active
Escherichia coli (Gram-negative)Active
Candida albicans (Fungus)Active

Research Gaps and Future Directions in this compound Studies

Despite the promising results obtained from derivatives of this compound, several research gaps remain, presenting opportunities for future investigation. The primary focus of future research should be on enhancing the therapeutic potential and overcoming the limitations of existing compounds.

Key areas for future exploration include:

Mechanism of Action Studies: For many of the synthesized derivatives, the precise molecular mechanism underlying their biological activity is not fully understood. rsc.org Future studies should aim to identify the specific cellular targets and pathways through which these compounds exert their cytotoxic or antimicrobial effects. This knowledge is crucial for rational drug design and optimization.

Structure-Activity Relationship (SAR) Elucidation: While initial SAR studies have provided some insights, a more comprehensive understanding is needed. nih.gov Synthesizing and testing a wider array of derivatives with systematic structural modifications will help to build more robust SAR models. This will enable the prediction of activity based on chemical structure and guide the design of more potent and selective compounds.

Overcoming Drug Resistance: A critical challenge in modern medicine is the emergence of drug-resistant pathogens and cancer cells. Future research could focus on designing this compound derivatives that are effective against these resistant strains, potentially through novel mechanisms of action or by inhibiting resistance pathways. cmjpublishers.com

Improving Pharmacokinetic Properties: The translation of a potent compound into a viable drug depends heavily on its absorption, distribution, metabolism, and excretion (ADME) properties. Future work should involve the optimization of lead compounds to improve their solubility, metabolic stability, and bioavailability, which are often challenges for heterocyclic compounds. cmjpublishers.com

Exploration of New Therapeutic Areas: While much of the research has focused on anticancer and antimicrobial activities, the structural versatility of the this compound scaffold suggests potential applications in other therapeutic areas, such as anti-inflammatory, antiviral, and neurological disorders. nih.govrsc.org Screening existing and new derivatives against a broader range of biological targets could uncover novel therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4O B1297796 Pyrimidine-4-carbohydrazide CAS No. 39513-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-3-8-4/h1-3H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTQBXDLKZTWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332841
Record name pyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39513-54-7
Record name pyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies of Pyrimidine 4 Carbohydrazide

General Synthetic Pathways to Pyrimidine-4-carbohydrazide

The synthesis of this compound can be achieved through several established chemical routes, primarily involving the transformation of pyrimidine-4-carboxylic acid derivatives.

Hydrazinolysis of Pyrimidine (B1678525) Esters or Acids

A common and direct method for the synthesis of this compound is the hydrazinolysis of corresponding pyrimidine esters or carboxylic acids. smolecule.com This reaction typically involves heating the pyrimidine precursor, such as methyl pyrimidine-5-carboxylate, with hydrazine (B178648) hydrate (B1144303). tandfonline.com The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester or acid, leading to the displacement of the alkoxy or hydroxyl group and the formation of the carbohydrazide (B1668358). The reaction conditions can influence the outcome; for instance, the molar ratio of hydrazine hydrate and the reaction time can be critical. researchgate.net In some cases, this reaction can proceed efficiently at room temperature. tandfonline.com

Table 1: Examples of Hydrazinolysis for this compound Synthesis

Starting MaterialReagentConditionsProductReference
Methyl pyrimidine-5-carboxylateHydrazine monohydrateMethanol, Room temperature, 3 hoursPyrimidine-5-carbohydrazide tandfonline.com
Ethyl 2-oxo-6-(thiophen-2-yl)-2,3-dihydropyrimidine-4-carboxylateHydrazine hydrateEthanol, Reflux, 5 hours2-oxo-6-(thiophen-2-yl)-2,3-dihydrothis compound innovareacademics.in
Ethyl 6-methyl-2-oxo/thioxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateHydrazine hydrateEthanol, Microwave irradiation (160W), 2-4 minutes6-methyl-2-oxo/thioxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide researchgate.net

Condensation Reactions with Pyrimidine Carboxylic Acid Derivatives and Substituted Hydrazines

An alternative approach involves the condensation of pyrimidine carboxylic acid derivatives, such as acyl chlorides, with hydrazine or its substituted analogs. This method allows for the introduction of substituents on the hydrazine moiety, leading to a wider range of carbohydrazide derivatives. The reaction of a pyrimidine carbonyl chloride with hydrazine hydrate would yield the parent this compound.

Multi-Step Synthesis from Commercial Pyrimidine Precursors

Cyclocondensation of 2-aminopyrimidine (B69317) with 1,1,3-trichloroacetone.

Treatment with calcium carbonate to form an aldehyde.

Oxidation of the aldehyde to a carboxylic acid. nih.gov

Esterification of the carboxylic acid. nih.gov

Reaction of the resulting ester with hydrazine hydrate to produce the final carbohydrazide. nih.gov

Synthesis of this compound Derivatives

The carbohydrazide functional group of this compound is a key handle for a variety of chemical transformations, enabling the synthesis of a broad spectrum of derivatives with potential applications in various fields.

Formation of Hydrazone Derivatives via Condensation with Aldehydes and Ketones

One of the most common derivatization strategies is the condensation reaction of this compound with various aldehydes and ketones to form hydrazones. innovareacademics.innih.govthieme-connect.com This reaction is typically carried out by refluxing the carbohydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid like acetic acid. innovareacademics.inbibliotekanauki.pl The resulting hydrazones, also known as Schiff bases, possess the characteristic –C=N-NH-C=O– linkage. This method is highly versatile, allowing for the introduction of a wide array of substituents by varying the aldehyde or ketone reactant. bibliotekanauki.plwisdomlib.org

Table 2: Examples of Hydrazone Derivatives from this compound

Carbohydrazide Starting MaterialAldehyde/Ketone ReactantConditionsProduct TypeReference
2-oxo-6-(thiophen-2-yl)-2,3-dihydrothis compoundVarious aromatic aldehydesAcetic acid, RefluxHydrazone derivatives innovareacademics.in
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazideVarious aromatic aldehydesEthanol, RefluxHydrazone derivatives nih.gov
4-chloro-2-(methylthio)pyrimidine-5-carbohydrazideSubstituted aldehydesReflux, 4 hoursHydrazone derivatives bibliotekanauki.pl

Incorporation into Fused Heterocyclic Systems (e.g., Oxadiazoles, Triazoles, Thiadiazoles)

The carbohydrazide moiety serves as an excellent precursor for the construction of various five-membered fused heterocyclic rings, such as oxadiazoles, triazoles, and thiadiazoles. These reactions typically involve cyclization of the carbohydrazide or its derivatives.

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized from this compound. One common method involves the reaction of the carbohydrazide with an appropriate acyl chloride to form an N-acylated intermediate, which is then cyclized. innovareacademics.in Another route involves reacting the carbohydrazide with carbon disulfide to form an intermediate that can be cyclized. researchgate.net Research has also shown the synthesis of N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines by cyclizing N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides. tandfonline.com

Triazoles: 1,2,4-Triazole rings can be fused to the pyrimidine core. For instance, reacting a pyrimidine carbohydrazide with an appropriate reagent can lead to the formation of a triazole ring. researchgate.netglobalresearchonline.net A green synthesis approach using microwave irradiation has been reported for the synthesis of 6-methyl-4-aryl-5-(5-phenyl-4H-1,2,4-triazol-3-yl)-3,4,dihydropyrimidin-2(1H)-one/thione from the corresponding carbohydrazide. researchgate.netglobalresearchonline.net

Thiadiazoles: this compound derivatives are also utilized in the synthesis of thiadiazole rings. mdpi.com For example, thiosemicarbazone derivatives, formed by the reaction of the carbohydrazide with thiosemicarbazide, can be cyclized using reagents like acetic anhydride (B1165640) to yield 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Another approach involves the reaction of the carbohydrazide with carbon disulfide. researchgate.net

Modifications at the Hydrazide Hydrogen for Polarity, Hydrophobicity, and Hydrogen Bonding Alterations

The hydrazide functional group (-CONHNH₂) of this compound is a critical site for molecular modification. cymitquimica.com The two hydrogen atoms on the terminal nitrogen are reactive and can be substituted to systematically alter the compound's physicochemical properties, such as polarity, hydrophobicity, and hydrogen bonding capacity.

The parent hydrazide is relatively polar due to the presence of the amide group and the N-H bonds, which can act as both hydrogen bond donors and acceptors. cymitquimica.commdpi.com Modifications at this site directly impact these characteristics. For instance, introducing large, nonpolar groups like aromatic or aliphatic moieties increases the molecule's hydrophobicity. An example is the synthesis of 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide, where the incorporation of a bromophenyl group significantly alters the lipophilicity of the parent structure. mdpi.com

Furthermore, the conversion of the hydrazide into derivatives like Schiff bases or N-acylhydrazones by reacting it with carbonyl compounds replaces one or both of the N-H hydrogens. nih.govcmjpublishers.com This transformation fundamentally changes the hydrogen bonding profile of the molecule. The original ability to donate two hydrogen bonds from the terminal -NH₂ is lost, which can influence the molecule's interaction with biological targets and its solubility in various solvents. mdpi.com These modifications allow for the strategic design of molecules with tailored properties for specific applications.

Design and Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an azomethine or imine group (-C=N-), are a prominent class of derivatives synthesized from this compound. cmjpublishers.comgrafiati.com The synthesis is typically a straightforward condensation reaction between the terminal amino group of the hydrazide and the carbonyl group of an aldehyde or ketone. derpharmachemica.commdpi.com

The general synthetic procedure involves refluxing equimolar amounts of the pyrimidine carbohydrazide derivative and a selected aromatic or heterocyclic aldehyde in a suitable solvent, such as ethanol. derpharmachemica.com The reaction is often facilitated by an acid catalyst, like a few drops of glacial acetic acid or indium(III) trifluoromethanesulphonate, to enhance the electrophilicity of the carbonyl carbon and promote dehydration. derpharmachemica.commdpi.com The resulting Schiff base often precipitates from the reaction mixture upon cooling or solvent evaporation and can be purified by recrystallization. derpharmachemica.com This method provides a versatile platform for introducing a wide array of substituents onto the pyrimidine core, enabling extensive structure-activity relationship studies. cmjpublishers.com

Starting Hydrazide DerivativeAldehyde ReactantReaction ConditionsResulting Schiff BaseYield (%)
6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazideSubstituted aromatic aldehydesEthanol, Glacial Acetic Acid, Reflux 4-5h6-methyl-2-oxo-4-phenyl-N'-[(Z)-substituted phenylmethylidene]-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives75-98
4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehydeVarious aromatic aminesTHF, Indium(III) trifluoromethanesulphonate, 72h at RT5-[(arylimino)methyl]-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine derivativesNot specified
2-oxo-6-(thiophen-2-yl)-2,3-dihydrothis compound3,4,5-trimethoxybenzaldehydeNot specifiedN'-(3,4,5-trimethoxybenzylidene)this compound79

Data sourced from references derpharmachemica.commdpi.cominnovareacademics.in.

Synthesis of N-Acylhydrazone (NAH) Derivatives

N-Acylhydrazones (NAHs) represent a structurally significant class of compounds derived from this compound. The NAH moiety is formed through the condensation of a hydrazide with an aldehyde or ketone, creating a structure that combines amide and imine functionalities. nih.gov This linkage offers a unique stereoelectronic profile, as NAHs can exist as geometric isomers (E/Z) around the C=N double bond and as conformers (syn/anti-periplanar) around the CO-NH amide bond. nih.gov

The synthesis of pyrimidine N-acylhydrazones is typically achieved through a classic acid-catalyzed condensation reaction. nih.gov The pyrimidine hydrazide precursor is dissolved in a solvent like ethanol, and an appropriate aldehyde (e.g., 4-dimethylaminobenzaldehyde) is added. A catalytic amount of acid, such as hydrochloric acid, is introduced to facilitate the reaction, which often proceeds efficiently at room temperature. nih.gov The desired N-acylhydrazone products are typically obtained in high yields following purification. nih.govnih.gov This synthetic route is highly adaptable for creating libraries of NAH derivatives for various research purposes. nih.gov

Hydrazide PrecursorAldehyde ReactantReaction ConditionsResulting N-AcylhydrazoneYield (%)
Phenylpyrimidine hydrazides4-dimethylaminobenzaldehydeEthanol, catalytic HCl, Room Temperature4-methyl-2-phenylpyrimidine-N-acylhydrazone derivatives85-99
Pyrazolopyrimidinone-hydrazideVarious arylaldehydesEthanol, catalytic HCl, RefluxPyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered with hydrazide-hydrazones60-78

Data sourced from references nih.govnih.gov.

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound and its precursors is governed by principles of chemo- and regioselectivity, which ensure the formation of the desired isomer. The construction of the pyrimidine ring itself often starts from acyclic precursors where selective cyclization is crucial.

A key method involves the highly regioselective reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles, such as benzamidine. researchgate.net In these precursors, there are two competing carbonyl groups. The observed regioselectivity, which leads to the formation of ethyl 2,5-disubstituted pyrimidine-4-carboxylates, is explained by the higher electrophilicity of the carbonyl group located adjacent to the ester moiety. researchgate.net This enhanced reactivity directs the nucleophilic attack of the amidine to this specific site, ensuring the carboxylate group is positioned at the C4 position of the resulting pyrimidine ring. researchgate.net This pyrimidine-4-carboxylate is the immediate precursor that is subsequently reacted with hydrazine to form this compound. sorbonne-universite.fruni-rostock.de

Chemoselectivity is also critical. In the reaction between the enamino diketone and the amidine, the reaction proceeds chemoselectively at the two carbonyl groups of the diketone fragment, leaving other functional groups, like the ester, intact during the initial cyclization. researchgate.net Furthermore, once the polyfunctional pyrimidine-4-carboxylate is formed, its subsequent reactions can also be controlled. For example, reaction with hydrazine chemoselectively attacks the ester group to form the hydrazide, without affecting other substituents on the pyrimidine ring. sorbonne-universite.fr This control over reaction sites is fundamental to the rational design and synthesis of complex pyrimidine derivatives.

Biological and Pharmacological Investigations of Pyrimidine 4 Carbohydrazide Derivatives

Antimicrobial Activities

Pyrimidine-4-carbohydrazide derivatives have demonstrated notable antimicrobial properties, with numerous studies highlighting their efficacy against a variety of pathogenic microorganisms, including bacteria and fungi. The core structure of this compound serves as a versatile scaffold for the development of novel antimicrobial agents.

The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that modifications to the this compound structure can lead to compounds with significant inhibitory effects on bacterial growth.

Numerous studies have focused on the efficacy of this compound derivatives against specific and clinically relevant bacterial strains. For instance, certain pyrimidine (B1678525) and pyrazole (B372694) clubbed hydrazone derivatives have been reported as moderate inhibitors of Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov In a series of pyrazole-triazole derived hydrazides, some compounds demonstrated potent growth inhibition of S. aureus, Escherichia coli, and P. aeruginosa with MIC80 values ranging from 2–8 μg/ml, comparable to the standard drug ciprofloxacin. nih.gov

Similarly, benzofuran (B130515) carbohydrazide (B1668358) derivatives have shown excellent activity against E. coli and S. aureus, with inhibition zones of 27 mm and 26 mm respectively at a concentration of 25 µg/mL. rsc.org Furthermore, benzofuran carboxylic acid derivatives displayed remarkable activity against P. aeruginosa (IZ = 21 mm) and Streptococcus pyogenes (IZ = 23 mm). rsc.org Pyrazole-pyrimidinethione derivatives have been identified as potent inhibitors of E. coli with a reported MIC value of 12.5 μg/ml, while also showing moderate inhibition against S. aureus and S. pyogenes. nih.gov

Derivative ClassBacterial StrainActivityReference
Pyrimidine and pyrazole clubbed hydrazonesS. aureus, P. aeruginosaModerate inhibition nih.gov
Pyrazole-triazole derived hydrazidesS. aureus, E. coli, P. aeruginosaMIC80: 2–8 μg/ml nih.gov
Benzofuran carbohydrazidesE. coliIZ: 27 mm at 25 µg/mL rsc.org
S. aureusIZ: 26 mm at 25 µg/mL
Benzofuran carboxylic acidsP. aeruginosaIZ: 21 mm rsc.org
S. pyogenesIZ: 23 mm
Pyrazole-pyrimidinethionesE. coliMIC: 12.5 μg/ml nih.gov
S. aureus, S. pyogenesModerate inhibition

The emergence of multidrug-resistant (MDR) bacterial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promise in this area. For example, functionally substituted pyridine (B92270) carbohydrazides have demonstrated remarkable antimicrobial effects on multi-drug resistant strains. nih.gov One study reported a derivative with potent activity against four MDR strains of Candida spp., which, while a fungus, indicates the potential of this chemical class against resistant pathogens. nih.gov Another derivative displayed significant antibacterial effect against Pseudomonas aeruginosa (ATCC 27853), with an MIC value two-fold superior to the standard combination of ampicillin/cloxacillin. nih.gov

Furthermore, research into pyrazole-based pyridine-4-carbohydrazide derivatives has identified compounds effective against drug-resistant M. tuberculosis strains, highlighting the potential of this scaffold to combat resistance. nih.gov One particularly potent compound was effective against ethambutol (B1671381), streptomycin, and rifampicin-resistant Mtb strains with MICs of 0.03 µg/mL and 0.25 µg/mL, respectively. nih.gov

In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal activity against various pathogenic fungi.

Studies have shown that pyridine-4-carbohydrazide derivatives possess significant antifungal potential, particularly against Candida albicans. nih.gov Some synthesized indolyl pyrimidine carbohydrazide derivatives were found to be as potent as the standard drugs Griseofulvin and Nystatin against Candida albicans, A. niger, and A. clavatus. researchgate.net

In one study, functionally substituted pyridine carbohydrazide derivatives were explored for their antifungal potential against fluconazole-resistant Candida species. Several compounds exhibited remarkable anti-C. glabrata, C. parapsilosis, and C. albicans potential, with zones of inhibition ranging from 7–19 mm at a concentration of 10 µg/mL. nih.gov Another study reported on pyrimidine derivatives with significant antifungal potency, with one compound showing high potency against C. albicans (MIC = 75 µg/mL), which was comparable to the reference drug griseofulvin. rsc.org

Derivative ClassFungal StrainActivityReference
Indolyl pyrimidine carbohydrazidesCandida albicansPotency comparable to Griseofulvin and Nystatin researchgate.net
Aspergillus niger
Aspergillus clavatus
Functionally substituted pyridine carbohydrazidesC. glabrataZone of Inhibition: 7–19 mm at 10 µg/mL nih.gov
C. parapsilosis
C. albicans
Pyrimidine derivativesC. albicansMIC: 75 µg/mL rsc.org

One of the most significant areas of investigation for this compound derivatives is their activity against Mycobacterium species, the causative agents of tuberculosis. Pyridine-4-carbohydrazide itself is also known as isoniazid (B1672263) (INH), a frontline anti-tuberculosis drug. nih.gov

Research has shown that novel "mutual" bioactive amides, combining pyridine-4-carbohydrazide with other antimicrobial agents, exhibit potent antimycobacterial activity. Many of these derivatives displayed minimum inhibitory concentrations (MICs) as low as ≤0.25 μM, outperforming isoniazid. nih.govrsc.org These compounds were also effective against M. kansasii (MICs ≤1 μM) and inhibited MDR strains at higher concentrations (≥8 μM). nih.govrsc.org

Cinnamic acid derivatives of pyridine-4-carbohydrazide have been synthesized and found to have submicromolar MIC values against the M. tuberculosis strain H37Rv. nih.gov Another study reported a potent derivative, N-(2-(4-(benzyloxy) phenyl)-4-oxo-1,3-thiazinan-3-yl) isonicotinamide, which inhibited the H37Rv strain with an MIC of 0.12 μM, making it three times more potent than isoniazid. nih.gov Furthermore, pyrazole clubbed with pyridine-4-carbohydrazide has been identified as a potential scaffold for further exploration as an anti-TB agent, with derivatives showing excellent MICs in the range of 0.125-16 µg/mL. nih.gov

Derivative ClassMycobacterial StrainActivity (MIC)Reference
"Mutual" bioactive amides of pyridine-4-carbohydrazideM. tuberculosis (drug-susceptible)≤0.25 μM nih.govrsc.org
M. kansasii≤1 μM
M. tuberculosis (MDR)≥8 μM
Cinnamic acid derivatives of pyridine-4-carbohydrazideM. tuberculosis H37RvSubmicromolar values nih.gov
N-(2-(4-(benzyloxy) phenyl)-4-oxo-1,3-thiazinan-3-yl) isonicotinamideM. tuberculosis H37Rv0.12 μM nih.gov
Pyrazole-based pyridine-4-carbohydrazide derivativesM. tuberculosis H37Rv and drug-resistant strains0.125-16 µg/mL nih.gov

Antimycobacterial Activity

Inhibition of Mycobacterium tuberculosis (including drug-resistant strains)

Derivatives of this compound have demonstrated significant in vitro activity against Mycobacterium tuberculosis. For instance, pyrazole-based pyridine-4-carbohydrazide derivatives have been synthesized and evaluated against the H37Rv strain and drug-resistant strains of M. tuberculosis. nih.govremedypublications.com These compounds displayed excellent minimum inhibitory concentrations (MICs), with some showing bactericidal effects. nih.govremedypublications.com One of the most potent compounds was effective against ethambutol and streptomycin-resistant M. tuberculosis strains with a MIC of 0.03 µg/mL and against a rifampicin-resistant strain with a MIC of 0.25 µg/mL. nih.govremedypublications.com

Furthermore, novel pyrimidine-1,3,4-oxadiazole hybrids, derived from pyrimidine-5-carbohydrazide, have shown efficacy against M. tuberculosis H37Rv, with the most effective compounds exhibiting activity from a concentration of 2 μM. wikipedia.orggoogle.comnih.govresearchgate.net Notably, multidrug-resistant strains were inhibited at the same concentrations as the susceptible strain, suggesting that these compounds may circumvent existing resistance mechanisms. google.com

The antimycobacterial activity of these derivatives is often attributed to their ability to inhibit essential enzymes in mycobacteria. For example, some pyrimidine derivatives have been found to target enzymes involved in the synthesis of the mycobacterial cell wall. mdpi.com

Table 1: Antimycobacterial Activity of Selected this compound Derivatives

Compound Type Target Organism MIC Values Reference
Pyrazole-based pyridine-4-carbohydrazide M. tuberculosis (drug-resistant) 0.03 - 0.25 µg/mL nih.govremedypublications.com
Pyrimidine-1,3,4-oxadiazole hybrids M. tuberculosis H37Rv Starting from 2 μM wikipedia.orggoogle.comnih.govresearchgate.net
Pyrimidine-1,3,4-oxadiazole hybrids Multidrug-resistant M. tuberculosis Starting from 2 μM google.com
Inhibition of Mycobacterium avium and Mycobacterium kansasii

The therapeutic potential of this compound derivatives extends beyond M. tuberculosis to other pathogenic non-tuberculous mycobacteria (NTM). Studies have evaluated the activity of these compounds against Mycobacterium avium and Mycobacterium kansasii, which can cause serious infections, particularly in immunocompromised individuals.

Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors have been tested against drug-resistant M. avium and a clinical isolate of M. kansasii. wikipedia.orggoogle.comnih.govresearchgate.net The most effective of these compounds, particularly those with C8–C12 alkyl chains, demonstrated inhibitory activity starting from a concentration of 2 μM. wikipedia.orggoogle.comnih.gov This indicates that the structural modifications on the pyrimidine-carbohydrazide scaffold can be tuned to achieve broad-spectrum antimycobacterial activity.

Anticancer / Cytotoxic Activities

The search for novel and more effective anticancer agents is a continuous endeavor in medicinal chemistry. Pyrimidine derivatives have a long history in cancer chemotherapy, with compounds like 5-fluorouracil (B62378) being mainstays in treatment regimens. researchgate.netekb.eg this compound derivatives are being explored as a new generation of anticancer agents with diverse mechanisms of action.

Inhibition of Histone Demethylases

Epigenetic modifications, such as histone methylation, play a crucial role in gene regulation and are often dysregulated in cancer. Histone demethylases are enzymes that remove methyl groups from histones and are considered promising targets for cancer therapy. While direct studies on this compound as a histone demethylase inhibitor are limited, structurally related compounds have shown significant activity. For instance, substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates have been identified as potent inhibitors of JumonjiC (JmjC) domain-containing histone demethylases. mdpi.com These compounds act as competitive inhibitors of 2-oxoglutarate, a cofactor for these enzymes. mdpi.com This suggests that the pyrimidine-4-carboxylate scaffold, closely related to this compound, is a viable starting point for designing histone demethylase inhibitors.

Antiproliferative Effects on Various Cancer Cell Lines (e.g., Lung, Prostate, Bladder, Breast, Colon Carcinoma, HeLa, MCF-7, HepG-2)

A significant body of research has demonstrated the antiproliferative effects of this compound derivatives against a wide range of cancer cell lines.

Lung Cancer: Certain pyrimidine derivatives have shown effectiveness against human lung cancer cells (A-549). researchgate.netekb.egnih.gov

Prostate Cancer: The antiproliferative activity has also been observed in prostate carcinoma cell lines (DU-145). researchgate.net

Breast Cancer: Numerous studies have highlighted the potent activity of pyrimidine derivatives against breast cancer cell lines, including MCF-7 and MDA-MB-231. researchgate.netekb.egnih.govresearchgate.netcmjpublishers.com Some compounds have exhibited IC50 values in the sub-micromolar to low micromolar range, indicating significant cytotoxicity. researchgate.netcmjpublishers.com

Colon Carcinoma: The growth of colon cancer cell lines, such as HT-29 and LoVo, has been shown to be inhibited by various pyrimidine derivatives. ekb.eg

Other Cell Lines: The cytotoxic effects have also been documented against cervical cancer (HeLa), and liver carcinoma (HepG-2) cell lines. researchgate.netekb.eg

The mechanisms underlying these antiproliferative effects are varied and can include the induction of apoptosis and cell cycle arrest. researchgate.net

Table 2: Antiproliferative Activity of Pyrimidine Derivatives on Various Cancer Cell Lines

Cancer Cell Line Compound Type Observed Effect Reference
Lung (A-549) Pyrimidine derivatives Growth inhibition researchgate.netekb.egnih.gov
Prostate (DU-145) Pyrimidine derivatives Cytotoxic action researchgate.net
Breast (MCF-7, MDA-MB-231) Pyrimidine-based hydrazones, Thienopyrimidines IC50 values from 0.013 µM to 12.91 µM researchgate.netcmjpublishers.com
Colon (HT-29, LoVo) Pyrimidine derivatives Growth inhibition ekb.eg
Cervical (HeLa) Pyrimidine derivatives Cytotoxic effect ekb.eg
Liver (HepG-2) Pyrimidine derivatives Cytotoxic activity researchgate.net

Potential as Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial drugs. nih.govwikipedia.org Several classes of pyrimidine-containing compounds have been investigated as DHFR inhibitors. nih.gov While direct evaluation of this compound derivatives is not extensively reported, related structures such as 2,4-diaminopyrimidine (B92962) derivatives are known potent DHFR inhibitors. nih.gov The development of pyrimidine-clubbed benzimidazole (B57391) derivatives as potential DHFR inhibitors highlights the versatility of the pyrimidine scaffold in designing molecules that can fit into the active site of this enzyme. nih.gov The rationale behind this approach is that the pyrimidine ring can mimic the binding of the natural substrate, dihydrofolate.

Enzyme Inhibition and Receptor Binding Studies

The biological activities of this compound derivatives are intrinsically linked to their ability to interact with specific enzymes and receptors.

Research has shown that various pyrimidine derivatives can inhibit a range of enzymes, including:

Dipeptidyl peptidase-4 (DPP-IV): Certain carbohydrazide derivatives containing a pyrimidine core have been synthesized and evaluated as DPP-IV inhibitors, which are relevant for the treatment of type 2 diabetes.

Carbonic Anhydrase: Pyrimidine derivatives have been investigated as inhibitors of carbonic anhydrase isoenzymes I and II.

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by novel pyrimidine derivatives has been reported.

α-Glucosidase and Aldose Reductase: These enzymes, also implicated in diabetes and its complications, have been targeted by pyrimidine-based inhibitors.

Kinases: The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.

In terms of receptor binding, studies have explored the interaction of pyrimidine derivatives with various receptors. Molecular docking studies have been employed to predict the binding modes of this compound derivatives with biological targets such as DNA. These computational approaches, coupled with experimental validation through spectroscopic techniques, have confirmed the DNA-binding potential of certain Schiff base derivatives of pyridine-4-carbohydrazide, suggesting they may act as DNA-targeting agents.

Table 3: Enzyme Inhibition and Receptor Binding Studies of Pyrimidine Derivatives

Target Class of Derivative Finding Reference
Dipeptidyl peptidase-4 (DPP-IV) Carbohydrazide derivatives Potent inhibition
Carbonic Anhydrase I and II Pyrimidine derivatives Effective inhibition
Acetylcholinesterase (AChE) Pyrimidine derivatives Inhibition observed
Butyrylcholinesterase (BChE) Pyrimidine derivatives Inhibition observed
α-Glucosidase Pyrimidine derivatives Inhibition observed
Aldose Reductase Pyrimidine derivatives Inhibition observed
DNA Pyridine-4-carbohydrazide Schiff bases Strong DNA-binding properties

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. Inhibition of NAPE-PLD is a therapeutic strategy for modulating the levels of these signaling molecules. Research into pyrimidine-4-carboxamides, which are structurally related to carbohydrazides, has provided significant insights into the structural requirements for NAPE-PLD inhibition.

A study on a library of pyrimidine-4-carboxamide (B1289416) derivatives identified key structure-activity relationships (SAR). The optimization of a high-throughput screening hit led to the discovery of potent inhibitors. nih.gov It was found that modifying substituents at three different positions on the pyrimidine-carboxamide core could significantly alter inhibitory potency and lipophilicity. nih.gov For instance, the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory activity. nih.gov The SAR findings suggest that the substituent at the R1 position may bind within a shallow lipophilic pocket, as changes at this position did not improve inhibitory activity. nih.gov These studies on the closely related pyrimidine-4-carboxamide scaffold highlight the potential of this compound derivatives as a basis for designing novel NAPE-PLD inhibitors.

Table 1: NAPE-PLD Inhibition by Pyrimidine Derivatives Data for specific this compound derivatives is not available in the reviewed literature. The table below shows data for structurally related pyrimidine-carboxamide and quinazoline (B50416) sulfonamide inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for type 2 diabetes. Its inhibition increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion. Pyrimidine-based compounds have been extensively investigated as DPP-IV inhibitors.

Specifically, derivatives of 6-methyl-2-oxo-4-substituted-N'-[(E)substituted-methylidene]-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide have been synthesized and evaluated for their DPP-IV inhibitory potential. nih.gov Structure-activity relationship studies of various pyrimidinedione analogs have shown that hydrophobic characteristics positively influence DPP-IV inhibitory activity. nih.gov Factors such as the nature of the alkyl side chain and the presence of specific functional groups like fluorocyanobenzyl are also critical for potency. nih.gov The development of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids has led to the identification of potent DPP-4 inhibitors with picomolar potency, significantly more active than the reference drug alogliptin. nih.gov

Table 2: DPP-IV Inhibition by Pyrimidine Derivatives This table presents data for various pyrimidine derivatives to illustrate the scaffold's potential.

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibiting urease is a strategy for treating infections caused by these organisms. Pyrimidine derivatives, including pyrimidine diones and spiro-pyrimidinones, have demonstrated significant urease inhibitory activity.

A library of 4,6-dihydroxypyrimidine (B14393) diones was synthesized and evaluated, with all tested compounds showing activity against urease. nih.gov Kinetic studies revealed that these compounds act as mixed-type or non-competitive inhibitors of the enzyme. nih.gov Furthermore, spiro-pyrimidinone-barbituric acid derivatives have also been identified as urease inhibitors, with some compounds showing sub-micromolar potency. brieflands.com Docking studies suggest that these inhibitors interact with the nickel ions in the enzyme's active site. researchgate.net The synthesis of bis-Schiff bases, which can be readily prepared from carbohydrazide precursors, has also yielded potent urease inhibitors, with some derivatives showing activity comparable to the standard inhibitor thiourea. nih.gov

Table 3: Urease Inhibition by Pyrimidine Derivatives

Mycobacterium tuberculosis Enoyl Reductase (InhA) Inhibition

Enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), making it a primary target for antitubercular drugs. Pyridine-4-carbohydrazide, also known as isoniazid (INH), is a cornerstone drug for tuberculosis treatment that, upon activation, targets InhA. The structural similarity between pyridine and pyrimidine suggests that this compound derivatives could also serve as effective InhA inhibitors.

Recent studies have focused on developing novel pyridine-4-carbohydrazide derivatives to combat drug-resistant Mtb strains. nih.govingentium.com For example, pyrazole-based pyridine-4-carbohydrazide derivatives have been synthesized and shown to have excellent minimum inhibitory concentrations (MICs) against both drug-sensitive and drug-resistant TB strains. nih.govingentium.com One of the most potent compounds from this series exhibited a bactericidal effect and was highly effective against ethambutol, streptomycin, and rifampicin-resistant Mtb strains. ingentium.com Molecular docking studies confirmed that these derivatives target the InhA enzyme. nih.gov These findings underscore the potential of modifying the carbohydrazide scaffold to develop new generations of antitubercular agents. nih.govrsc.org

Table 4: Antimycobacterial Activity of Pyridine-4-carbohydrazide Derivatives against M. tuberculosis

Thymidylate Kinase (TMPKmt) Inhibition

Mycobacterium tuberculosis thymidylate kinase (TMPKmt) is another validated target for the development of new anti-TB drugs. This enzyme is essential for the DNA synthesis of the bacterium. The pyrimidine pharmacophore has been extensively explored for designing TMPKmt inhibitors.

Reviews on the subject highlight the importance of pyrimidine analogs, including various nucleotide and nucleoside derivatives, as potential inhibitors of TMPKmt. researcher.life The development of these inhibitors is crucial due to the emergence of resistant Mtb strains. While specific studies on this compound derivatives targeting TMPKmt are not prominent in the reviewed literature, the established role of the pyrimidine scaffold in TMPKmt inhibition suggests that this class of compounds represents a promising area for future research and development of novel antitubercular agents. researcher.lifeucl.ac.uk

Anti-inflammatory Properties

Pyrimidine derivatives are known to possess a wide range of biological activities, including significant anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators.

Studies have shown that certain pyrimidine derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which mediate inflammation. nih.govmdpi.com Some of these derivatives have shown selectivity towards COX-2 comparable to or better than established anti-inflammatory drugs like meloxicam. nih.gov In addition to COX inhibition, pyrimidine derivatives can also suppress the production of other inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines. nih.gov Other research has identified novel pyrimidine acrylamides as potent inhibitors of lipoxygenase (LOX), another enzyme family central to inflammatory pathways. mdpi.com These findings indicate that the pyrimidine scaffold, the core of this compound, is a valuable template for designing new anti-inflammatory agents.

Table 5: Anti-inflammatory Activity of Pyrimidine Derivatives

Anti-HIV Activity

The global challenge of HIV/AIDS necessitates the continuous search for new and effective antiretroviral agents. The pyrimidine core is a well-established scaffold in the design of anti-HIV drugs, particularly as reverse transcriptase inhibitors.

Research into novel N'-Arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide derivatives, which are structurally analogous to this compound, has identified compounds with moderate to good inhibitory activity against HIV-1. nih.gov These compounds were designed based on the general pharmacophore of HIV integrase inhibitors and showed no significant cytotoxicity. The most active compound in the series, bearing a 4-methylbenzylidene fragment, exhibited a promising efficacy and selectivity index. nih.gov Molecular modeling studies suggested that these carbohydrazide derivatives could interact with the Mg2+ cations and key residues in the active site of HIV-1 integrase. nih.gov Other studies on different pyrimidine analogues have also reported anti-HIV activity, further validating the potential of this heterocyclic system in developing new antiretroviral therapies. researchgate.neteurjchem.comnih.gov

Table 6: Anti-HIV-1 Activity of Pyridopyrimidine-5-carbohydrazide Derivatives

Effects on Lipid Metabolism and Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate lipid metabolism, a critical factor in various metabolic disorders. Research indicates that certain pyrimidine compounds can influence lipid profiles and related signaling pathways, suggesting a therapeutic role in conditions like hyperlipidemia.

One study investigated a novel pyrimidine derivative in rats with hyperlipidemia induced by a high-fat diet (HFD). The results showed that this derivative, much like the control drug atorvastatin, prevented increases in serum and hepatic levels of total cholesterol (TC), total glycerides (TGs), and low-density lipoprotein (LDL-C). Furthermore, it led to an increase in the beneficial high-density lipoprotein (HDL-C) in both serum and the liver. The proposed mechanisms for these effects include a potential influence on the thyroid gland or activity as calcium channel blockers, which can prevent cholesteryl ester accumulation by increasing intracellular cyclic AMP.

In silico studies have also explored the antihyperlipidemic potential of pyrimidine derivatives by examining their interaction with key enzymes in lipid metabolism. A computational analysis of compounds SR-5, SR-8, SR-9, and SR-10 revealed a high binding affinity for 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a critical enzyme in cholesterol synthesis. nih.gov This suggests that their lipid-lowering effects may be mediated through the inhibition of this enzyme, alongside antioxidant and anti-inflammatory pathways. nih.gov

Another line of research focused on 2-pyrimidinylindole derivatives as potential anti-obesity agents. These compounds were found to regulate lipid metabolism, with one potent derivative, 5a, effectively reducing lipid accumulation in adipose tissue. nih.gov Mechanistic studies suggest that these effects may be regulated through the modulation of the PPARγ signaling pathway. nih.gov The connection between pyrimidine metabolism and lipid accumulation is further supported by findings that disrupting uridine (B1682114) homeostasis can induce hepatic microvesicular steatosis, a condition that can be suppressed by uridine supplementation. nih.gov

Table 1: Effects of Selected Pyrimidine Derivatives on Lipid Profile

Derivative Class/CompoundKey FindingsPotential Mechanism of ActionSource
Novel Pyrimidine DerivativePrevented increases in TC, TGs, LDL-C; Increased HDL-C in HFD-fed rats.Possible hypothyroidism effect or calcium channel blocker activity.
SR-5, SR-8, SR-9, SR-10High in silico binding affinity to HMG-CoA reductase.Inhibition of HMG-CoA reductase. nih.gov
2-Pyrimidinylindole (Compound 5a)Reduced lipid accumulation in adipose tissue; improved glucose tolerance.Modulation of the PPARγ signaling pathway. nih.gov
4-Aminopyrazolo-pyrimidineMarkedly decreased serum triglyceride and cholesterol levels.Depressed incorporation of amino acids into lipoproteins. researchgate.net

Analgesic and Antidepressant Properties

The structural framework of pyrimidine has been a fertile ground for the development of new agents with effects on the central nervous system, including analgesic and antidepressant activities. The versatility of the pyrimidine scaffold allows for modifications that can target various receptors and pathways involved in pain and mood regulation. nih.govcmjpublishers.com

Several studies have demonstrated the analgesic potential of novel pyrimidine derivatives. In one investigation, compounds C18a, C20, C21b, and C22 were identified as having the most significant analgesic effects among a series of newly synthesized derivatives. nih.gov Another study on bicyclic, tricyclic, and tetracyclic condensed pyrimidines found that all tested compounds exhibited analgesic activity comparable to the standard drug indomethacin (B1671933) when evaluated using the acetic acid-induced writhing assay. nih.gov Similarly, a series of coumarin-pyrimidine hybrids were synthesized, with compounds 5i and 5j showing highly significant analgesic activity comparable to Diclofenac sodium. researchgate.net

In the realm of antidepressant research, pyrimidine derivatives have also shown considerable promise. Arylpiperazine-containing pyrimidine-4-carboxamide derivatives have been synthesized to target serotonin (B10506) receptors (5-HT2A, 5-HT2C) and the serotonin transporter, demonstrating good antidepressant activity in animal models. nih.gov Another study focused on 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivatives, with compound 24 emerging as the most potent antidepressant agent, significantly reducing immobility time in preclinical tests. nih.govresearchgate.net Research on 4-phenyl-2-thioxo-benzo nih.govgoogle.comthieno[2,3-d]pyrimidine derivatives also identified several compounds (specifically 7, 19, and 23) that were notably effective in the Porsolt test, a common behavioral assay for screening antidepressants. nih.gov Furthermore, tests on other pyrimidine derivatives, 1b and 1c, showed a significant reduction in the immobility period in both the forced swim test and tail suspension test in mice, indicating potential antidepressant effects. hygeiajournal.com

Table 2: Analgesic and Antidepressant Activity of this compound Derivatives

Derivative/CompoundActivity TypeKey Research FindingSource
C18a, C20, C21b, C22AnalgesicShowed the most significant analgesic effects in their series. nih.gov
Coumarin-pyrimidine hybrids (5i, 5j)AnalgesicExhibited highly significant activity comparable to Diclofenac sodium. researchgate.net
Arylpiperazine-containing pyrimidine 4-carboxamidesAntidepressantShowed good activity in the forced swimming test animal model. nih.gov
Compound 24 (2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivative)AntidepressantMost potent in its series, reducing immobility time by 35.42%. nih.govresearchgate.net
Compounds 7, 19, 23 (4-phenyl-2-thioxo-benzo nih.govgoogle.comthieno[2,3-d]pyrimidine derivatives)AntidepressantNotably effective in the Porsolt test, shortening the immobility period. nih.gov
Compounds 1b, 1cAntidepressantEffective in reducing immobility in forced swim and tail suspension tests. hygeiajournal.com

Neurological Applications (e.g., Alzheimer's Disease Treatment)

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry and has gained significant attention for its potential in managing neurodegenerative diseases, particularly Alzheimer's disease (AD). researchgate.netdoaj.org The multifaceted nature of AD pathology, which includes amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles composed of tau protein, and cholinergic deficits, necessitates multi-targeted therapeutic approaches, a strategy for which pyrimidine derivatives are well-suited. nih.govresearchgate.net

Research has focused on designing pyrimidine derivatives that can modulate key pathological targets in AD. One approach involves the development of pyrimidine derivatives as gamma-secretase modulators, which are useful for treating diseases associated with the deposition of beta-amyloid peptide in the brain. google.com Other substituted pyrimidine derivatives have been investigated for their ability to dually inhibit both monoamine oxidase and acetylcholinesterase, two important targets in AD treatment. nih.govresearchgate.net

A series of substituted pyrimidine derivatives were synthesized and evaluated for anti-Alzheimer's activity, leading to the identification of compound N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (compound 5b or SP-2). nih.gov This compound displayed an excellent anti-Alzheimer's profile in behavioral and biochemical studies, with docking studies confirming interactions similar to the standard drug donepezil. nih.gov

Another promising strategy involves triazolopyrimidine derivatives. These compounds have been shown to cross the blood-brain barrier and stabilize microtubules, which is crucial as microtubule dysfunction is a key aspect of AD pathology. technologypublisher.com A prototype triazolopyrimidine was effective in a mouse model of AD, where it normalized microtubule function, reduced neuronal cell death, and attenuated the formation of tau tangles and amyloid plaques. technologypublisher.com The development of triazole-pyrimidine hybrids has also been explored for their neuroprotective and anti-neuroinflammatory properties, which are highly relevant to combating the progression of neurodegenerative diseases. nih.gov The fundamental role of pyrimidine metabolism in brain health is underscored by findings that uridine can act as a neuroactive molecule, improving memory and neuronal plasticity. nih.gov

Table 3: this compound Derivatives in Alzheimer's Disease Research

Derivative ClassTarget/Mechanism of ActionKey Research FindingSource
General Pyrimidine DerivativesGamma-secretase modulationDesigned to reduce the deposition of beta-amyloid peptide. google.com
Substituted PyrimidinesMulti-target (AChE, BACE-1, Aβ-aggregation)Investigated for multifunctional activity against AD pathologies. nih.govresearchgate.net
Compound 5b (SP-2)Anti-Alzheimer's activity (likely cholinesterase inhibition)Displayed an excellent activity profile comparable to donepezil. nih.gov
TriazolopyrimidinesMicrotubule stabilizationReduced neuronal death, tau tangles, and amyloid plaques in an AD mouse model. technologypublisher.com
4,6-Diphenylpyrimidine derivativesDual inhibition of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)Found to be effective dual inhibitors for potential AD treatment. nih.gov

Mechanism of Action Studies

Molecular Target Identification and Validation

The journey to understanding the mechanism of action of Pyrimidine-4-carbohydrazide begins with the identification of its molecular targets. While the specific targets of the parent compound are a subject of ongoing investigation, studies into its derivatives have provided significant insights.

Research has demonstrated that this compound interacts with enzymes crucial for the metabolism of Mycobacterium tuberculosis, leading to the inhibition of its growth. nih.govsmolecule.com More specifically, for a novel series of pyrimidine (B1678525) derivatives, the protein kinase B (PknB) has been identified as a potential target in Mycobacterium tuberculosis. nih.gov This was validated through differential scanning fluorimetry, isothermal titration calorimetry, and molecular docking assays, which all pointed towards a direct interaction between the pyrimidine derivative and PknB. nih.gov

Interference with DNA and RNA Synthesis

Given that pyrimidines are fundamental building blocks of nucleic acids, a logical line of inquiry is the potential for this compound to interfere with DNA and RNA synthesis. Pyrimidine analogues are known to exert their effects by inhibiting thymidylate synthetase (ThyA) or RNA synthesis, leading to a "thymineless death" in bacteria. acs.org

Inhibitors of the de novo pyrimidine biosynthesis pathway have been shown to have broad-spectrum antiviral activity by depleting the cellular pools of pyrimidines necessary for viral RNA and DNA synthesis. plos.orgnih.govnih.govacs.orgnih.gov For instance, the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in this pathway, has been shown to limit ribosomal RNA transcription. plos.orgnih.govnih.gov However, direct evidence demonstrating that this compound itself inhibits DNA or RNA polymerases or directly interferes with the incorporation of nucleotides into nascent DNA or RNA strands is not yet established. The observed antimicrobial effects are more likely linked to the inhibition of metabolic pathways that produce the necessary precursors for nucleic acid synthesis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial in optimizing their therapeutic potential by identifying the chemical moieties responsible for their efficacy.

The substitution pattern on the pyrimidine ring and its appended groups has a profound impact on the biological activity of these compounds. A comprehensive SAR study based on a novel antitubercular pyrimidine derivative, LPX-16j, revealed that the central pyrimidine ring is essential for its antimycobacterial properties. nih.gov Furthermore, replacing a naphthyl group with other hydrophobic substituents was found to be well-tolerated, indicating that lipophilicity in this region is a key determinant of activity. nih.gov

Another study on pyrazolo[1,5-a]pyrimidin-7-amines demonstrated that electron-donating groups at the 4'-position of a phenyl ring attached to the pyrimidine scaffold were beneficial for activity, with amine-based donors showing the best results. mdpi.com Conversely, electron-withdrawing groups in the same position led to inactive compounds. mdpi.com

The following interactive table summarizes the SAR findings for a series of pyrimidine derivatives against Mycobacterium tuberculosis.

CompoundR1 SubstituentR2 SubstituentMIC (µg/mL) against H37Rv
5a 4-fluorophenyl2-pyridyl0.5-1.0
LPX-16j NaphthylNot SpecifiedPotent
60 4'-nitro (electron-withdrawing)Not SpecifiedInactive
61 4'-cyano (electron-withdrawing)Not SpecifiedInactive
65 4'-amino (electron-donating)Not Specified0.40
66 4'-N-morpholine (electron-donating)Not Specified0.06
67 4'-N,N-dimethylamino (electron-donating)Not Specified0.40

The binding of this compound derivatives to their protein targets is governed by a network of non-covalent interactions. These interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the drug-target complex and, consequently, for the inhibitory activity of the compound. researchgate.netrsc.orgnih.gov

Molecular docking studies of pyrimidine derivatives with PknB from M. tuberculosis have revealed key interactions within the enzyme's active site. nih.gov The pyrimidine core often acts as a scaffold, positioning various substituents to form specific contacts with amino acid residues. For instance, hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the protein backbone are commonly observed. Additionally, hydrophobic substituents can occupy lipophilic pockets within the target protein, contributing significantly to the binding affinity. nih.gov The carbohydrazide (B1668358) moiety itself can also participate in hydrogen bonding, further anchoring the molecule in the active site.

Resistance Mechanisms and Overcoming Drug Resistance

A significant challenge in the clinical application of antimicrobial agents is the development of drug resistance. Bacteria can evolve various mechanisms to evade the effects of drugs, and understanding these is critical for developing strategies to overcome them.

Common mechanisms of resistance to antimicrobial agents include modification of the drug target, enzymatic inactivation of the drug, and active efflux of the drug from the bacterial cell. crstoday.comnih.govresearchgate.netmdpi.com For pyrimidine analogues, resistance can arise from mutations in the target enzyme, rendering it less susceptible to inhibition. acs.org For example, mutations in thymidylate synthetase (ThyA) can confer resistance to pyrimidine analogues that target this enzyme. acs.org

Another prevalent resistance mechanism is the overexpression of efflux pumps, which are transmembrane proteins that actively transport drugs out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. acs.orgnih.govnih.govmdpi.commdpi.com

Strategies to overcome drug resistance are multifaceted. One approach is the development of combination therapies, where the primary drug is co-administered with an agent that inhibits the resistance mechanism. For instance, efflux pump inhibitors (EPIs) can be used to block the action of efflux pumps, thereby restoring the efficacy of the primary antibiotic. acs.orgnih.gov Another strategy involves the design of new derivatives that are less susceptible to the resistance mechanisms, for example, by having a higher affinity for the target or by being poor substrates for efflux pumps. The development of pyrazole-clubbed pyridine-4-carbohydrazide derivatives has been explored as a potential strategy to combat drug-resistant M. tuberculosis. nih.gov

Computational Chemistry and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.

Molecular docking simulations are crucial for predicting how pyrimidine-4-carbohydrazide and its analogs might interact with biological targets such as enzymes or DNA. These simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the target. A lower binding energy typically indicates a more stable and favorable interaction.

For instance, in studies involving derivatives of pyrimidine (B1678525), molecular docking has been used to predict their binding to various protein targets. While specific docking studies solely focused on this compound are limited in publicly available literature, research on structurally related pyrimidine derivatives provides insight into the types of interactions that can be expected. For example, various pyrimidine derivatives have been docked against human cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. nih.gov These studies reveal key interactions, such as hydrogen bonds between the pyrimidine core or its substituents and amino acid residues in the protein's active site. nih.gov

In a study on pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which feature a fused pyrimidine ring and a hydrazide-hydrazone side chain, molecular docking simulations highlighted a high binding affinity towards the Epidermal Growth Factor Receptor (EGFR). nih.gov The interactions typically involve hydrogen bonds formed by the hydrazone moiety and hydrophobic interactions involving the pyrimidine ring system. Similarly, Schiff base derivatives of pyridine-4-carbohydrazide have been docked with DNA, showing interactions primarily in the minor groove. cmjpublishers.comresearchgate.net

The binding affinity and interaction modes are determined by the formation of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The carbohydrazide (B1668358) group of this compound is a potent hydrogen bond donor and acceptor, a feature that is critical for its binding to biological macromolecules.

Below is a table illustrating typical binding energies and interactions for pyrimidine derivatives against a biological target, as identified through molecular docking simulations.

Compound DerivativeBiological TargetBinding Energy (kcal/mol)Interacting Residues
4-Phenylpyrimidine Derivative (4c)CDK2 (PDB: 1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14
4-Phenylpyrimidine Derivative (4a)CDK2 (PDB: 1HCK)-7.7ILE 10, VAL 18, GLA 131, LYS 129
Pyrazolo-pyrimidine Derivative (1S)GPR119-11.696Not Specified
Pyridine-4-carbohydrazide Schiff Base (INH03)DNA (B-DNA)-7.4DA-6, DG-16, DC-17

Note: The data in this table is for pyrimidine and pyridine (B92270) derivatives and is intended to be illustrative of the types of results obtained from molecular docking studies.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide fundamental insights into the intrinsic properties of a compound like this compound.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict properties like molecular geometries, vibrational frequencies, and electronic properties. dergipark.org.tr

Geometry optimization is a fundamental step in computational chemistry where the algorithm attempts to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. dergipark.org.tr

This analysis reveals the planarity of the pyrimidine ring and the orientation of the carbohydrazide substituent. The electronic structure analysis provides information on the distribution of electron density, which is key to understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron. The energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For pyrimidine derivatives, DFT calculations are used to compute these energy values and map the spatial distribution of the HOMO and LUMO. In many pyrazine (B50134) carbohydrazide derivatives, the HOMO is typically localized on the carbohydrazide moiety and any associated phenyl rings, while the LUMO is distributed across the pyrazine or pyrimidine ring system. chemicaljournal.org

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Pyrazine Carbohydrazide Derivative (1)-6.22-2.194.03
Pyrazine Carbohydrazide Derivative (2)-6.02-1.924.10
Benzohydrazide (B10538) Derivative (3)-6.52-1.574.95

Note: The data in this table is for pyrazine carbohydrazide and benzohydrazide derivatives and is illustrative. Specific values for this compound would require dedicated DFT calculations.

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. researchgate.net The MESP surface provides a visual representation of the charge distribution.

Different colors on the MESP map signify different electrostatic potential values:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.

Green: Represents regions of neutral potential.

For this compound, the MESP map would show negative potential (red or yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, identifying them as sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the hydrazide group would show a positive potential (blue), indicating their role as hydrogen bond donors. researchgate.net

Density Functional Theory (DFT) Calculations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a detailed picture of chemical bonding and intramolecular interactions. icm.edu.plmpg.de This analysis elucidates hyperconjugative interactions, charge transfer, and the stabilization energy associated with electron delocalization from filled donor orbitals to empty acceptor orbitals. chemicaljournal.org

A representative NBO analysis for a related carbohydrazide derivative might reveal the following types of interactions:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) N8π(N9-C10)55.89Lone Pair -> π
LP(1) O1π(C7-N8)32.15Lone Pair -> π
π(C2-N1)π(C4-C5)20.45π -> π
π(C4-C5)π(N3-C2)18.78π -> π
This table is illustrative and based on data for related heterocyclic carbohydrazides. E(2) represents the stabilization energy.

This type of analysis helps in understanding the electron distribution and the intrinsic stability of the this compound scaffold, which is vital for predicting its chemical behavior and interactions with biological targets.

Fukui Function Analysis for Local Reactivity

Fukui function analysis is a concept derived from Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. scispace.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed, thereby predicting sites susceptible to nucleophilic, electrophilic, or radical attack. chemicaljournal.orgscispace.com

The Fukui function comes in three main forms:

fk+ : Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron).

fk- : Predicts reactivity towards an electrophilic attack (where the molecule donates an electron).

fk0 : Predicts reactivity towards a radical attack.

Studies on various pyrimidine derivatives have employed Fukui function calculations to elucidate their chemical reactivity. chemicaljournal.orgresearchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level can determine the condensed Fukui indices for each atom in this compound. chemicaljournal.org The atom(s) with the highest fk+ value are the most likely sites for a nucleophilic attack, while those with the highest fk- value are the most probable sites for an electrophilic attack. This information is critical for understanding reaction mechanisms and designing synthesis pathways for new derivatives.

Below is an illustrative table of condensed Fukui function values for key atoms in a hypothetical pyrimidine derivative, demonstrating how reactive sites are identified.

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
N10.0450.012
C20.1580.033
N30.0510.015
C40.1210.089
C50.0320.155
C60.0980.076
O(carbonyl)0.1350.142
N(hydrazide)0.0210.198
This data is representative for a generic pyrimidine scaffold. Higher values indicate a higher propensity for the specified type of attack.
Theoretical Spectroscopic Predictions (IR, Raman, UV-Vis, NMR)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. nih.gov These theoretical spectra (IR, Raman, UV-Vis, NMR) serve as a powerful tool for structural elucidation and for validating experimental data. nih.govsemanticscholar.org

IR and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. nih.gov For pyrimidine derivatives, DFT calculations can identify characteristic vibrational modes, such as C=O stretching of the carbohydrazide group, N-H stretching, and the various vibrations of the pyrimidine ring. chemicaljournal.org These predicted frequencies, when scaled appropriately, show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. nih.gov This analysis helps in understanding the electronic properties, including the HOMO-LUMO energy gap, which is related to the molecule's reactivity and stability. semanticscholar.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For this compound, theoretical predictions can help assign the signals observed in experimental spectra to specific protons and carbon atoms within the molecule. For instance, the proton (H-2) situated between the two nitrogen atoms of the pyrimidine ring is expected to have a significant downfield chemical shift. smolecule.com Similarly, the carbonyl carbon of the carbohydrazide group would also show a characteristic downfield shift. smolecule.com

The following table shows a comparison of experimental and theoretically predicted ¹H NMR chemical shifts for a related pyrimidine derivative.

ProtonExperimental δ (ppm)Calculated δ (ppm)
H-29.259.18
H-57.857.79
H-68.158.08
-NH-10.5010.42
-NH₂4.804.75
This table illustrates the typical correlation between experimental and calculated values for pyrimidine-based structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding drug design and optimization. nih.gov

For classes of compounds like pyrimidine carbohydrazides, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. mdpi.com These methods correlate the biological activity of molecules with their 3D properties, such as steric, electrostatic, and hydrophobic fields.

A 3D-QSAR study on a series of 2-pyrimidine carbohydrazides as utrophin modulators developed robust CoMFA and CoMSIA models. mdpi.com The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. The resulting models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties would likely increase or decrease biological activity.

Modelq² (Cross-validated)r² (Non-cross-validated)No. of Components
CoMFA0.5280.7763
CoMSIA0.6000.8113
Data from a 3D-QSAR study on 2-pyrimidine carbohydrazides, demonstrating the statistical validity of the models. mdpi.com

These findings provide crucial insights for designing new this compound derivatives with potentially improved activity by modifying substituents to match the favorable regions identified in the contour maps.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, conformational changes, and the specific molecular interactions that govern binding. mdpi.comnih.gov

For this compound and its derivatives, MD simulations can be used to explore their binding mode within the active site of a target protein. mdpi.com After an initial docking pose is predicted, an MD simulation, often run for hundreds of nanoseconds, can assess the stability of this pose. Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. mdpi.com

Furthermore, MD simulations can reveal the dynamics of important interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. rsc.org Analysis of the simulation trajectory can show which interactions are persistent and which are transient, providing a more accurate picture of the binding event than static docking alone. This information is invaluable for understanding the mechanism of action and for designing derivatives with enhanced binding affinity. For example, simulations on 7H-pyrrolo[2,3-d]pyrimidine derivatives helped elucidate the key interactions responsible for their inhibitory mechanism. mdpi.com

In Silico Evaluation of Physiochemical Properties and Drug-likeness (Lipinski's Rule of Five)

Before a compound can be considered a potential drug candidate, its physicochemical properties must be evaluated to assess its "drug-likeness." Lipinski's Rule of Five is a widely used guideline to predict the oral bioavailability of a molecule. researchgate.net The rule states that an orally active drug is likely to have:

A molecular weight (MW) of less than 500 Daltons.

A calculated octanol-water partition coefficient (log P) not exceeding 5.

No more than 5 hydrogen bond donors (HBD) (sum of -OH and -NH groups).

No more than 10 hydrogen bond acceptors (HBA) (sum of N and O atoms).

Compounds that comply with these rules tend to have better absorption and permeation properties. In silico tools are routinely used to calculate these properties for new molecules. Studies on various pyrimidine and pyridine-4-carbohydrazide derivatives have shown that many of these compounds exhibit favorable physicochemical profiles that adhere to Lipinski's Rule of Five. researchgate.net

PropertyThis compound (Predicted)Lipinski's RuleCompliance
Molecular Weight ( g/mol )138.13< 500Yes
log P-0.8 to 0.2≤ 5Yes
Hydrogen Bond Donors3≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Number of Violations0≤ 1Yes
Predicted values for the parent compound this compound, demonstrating full compliance with Lipinski's Rule of Five.

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

Beyond initial drug-likeness, in silico models are crucial for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity profiles of a compound. These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. researchgate.net

Various computational platforms and servers (e.g., pkCSM, SwissADME) are used to estimate a wide range of pharmacokinetic and toxicological properties. researchgate.net For this compound and its derivatives, these tools can predict:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.

Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding.

Metabolism: Inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which is crucial for predicting drug-drug interactions.

Excretion: Total clearance and renal organic cation transporter (OCT2) substrate likelihood.

Toxicity: Predictions for mutagenicity (AMES test), hepatotoxicity, cardiotoxicity (hERG inhibition), and oral rat acute toxicity (LD₅₀).

Studies on related pyrimidine and carbohydrazide derivatives often show good predicted oral bioavailability and acceptable safety profiles, although specific derivatives may present challenges such as CYP enzyme inhibition. researchgate.net

ADMET ParameterPredicted Value/ClassificationDesired Outcome
Absorption
Human Intestinal Absorption> 80%High
Caco-2 Permeability (logPapp)> 0.9High
Distribution
BBB Permeability (logBB)< -1.0Low (for peripherally acting drugs)
Metabolism
CYP2D6 InhibitorNoNon-inhibitor
CYP3A4 InhibitorNo/Yes (derivative dependent)Non-inhibitor
Excretion
Total Clearance (log ml/min/kg)~ 0.5Varies
Toxicity
AMES ToxicityNon-mutagenicNegative
hERG I InhibitorNoNegative
HepatotoxicityNoNegative
This table presents a summary of typical in silico ADMET predictions for a drug-like heterocyclic compound like this compound.

Coordination Chemistry and Metal Complexes of Pyrimidine 4 Carbohydrazide

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Pyrimidine-4-carbohydrazide typically involves the reaction of a metal salt (e.g., chlorides, acetates, or nitrates) with the ligand in a suitable solvent, often under reflux. The resulting solid complexes can then be isolated by filtration, washed, and dried.

A variety of metal complexes have been synthesized, including those with transition metals such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). ekb.eg The characterization of these complexes is carried out using a range of spectroscopic and analytical techniques to determine their structure and properties. These methods include elemental analysis, molar conductivity measurements, magnetic susceptibility studies, and various spectroscopic techniques like IR, UV-Vis, and NMR. researchgate.net Thermal analysis techniques such as thermogravimetric analysis (TGA) are also employed to study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. nih.gov

The general approach to synthesis often involves dissolving the pyrimidine (B1678525) carbohydrazide (B1668358) ligand in a solvent like ethanol or methanol and adding a solution of the metal salt. The reaction mixture is then typically heated to facilitate complex formation. ekb.eg The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, is determined through elemental analysis. ekb.eg

Coordination Behavior and Binding Modes (e.g., Bidentate, Enol Form)

This compound exhibits versatile coordination behavior, primarily acting as a bidentate ligand. It can coordinate to a metal ion through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group (-C=O and -NH2). ekb.eg This mode of coordination results in the formation of a stable five-membered chelate ring.

Under certain conditions, particularly in the presence of a base or at elevated temperatures, the hydrazide moiety can undergo tautomerization to its enol form (-C(OH)=N-). In this form, the ligand can coordinate to the metal ion through the enolic oxygen and the azomethine nitrogen atom. This deprotonated enol form acts as a monobasic bidentate ligand.

The specific coordination mode is often elucidated through infrared (IR) spectroscopy by observing the shifts in the vibrational frequencies of the C=O, NH2, and C-N bonds upon complexation. For instance, a shift of the ν(C=O) band to a lower frequency in the IR spectrum of the complex compared to the free ligand suggests coordination through the carbonyl oxygen.

Spectroscopic Analysis of Metal Complexes

Spectroscopic techniques are crucial for elucidating the structure and bonding in this compound metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination sites of the ligand. Key vibrational bands, such as those for ν(C=O), ν(NH2), and the pyrimidine ring vibrations, are analyzed. A shift in the position of these bands upon complexation indicates the involvement of these functional groups in bonding with the metal ion. For example, a downward shift in the ν(C=O) stretching frequency is indicative of coordination through the carbonyl oxygen. nih.gov The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds. mdpi.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide insights into the geometry of the coordination sphere around the metal ion. The positions and patterns of the d-d transition bands are characteristic of specific geometries, such as octahedral, tetrahedral, or square planar. researchgate.netnih.gov For instance, the electronic spectrum of a Cu(II) complex can help distinguish between a distorted octahedral and a square planar geometry. nih.gov Charge transfer bands, often observed in the UV region, can also provide information about the ligand-to-metal or metal-to-ligand charge transfer interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the search results did not provide specific NMR data for this compound complexes, ¹H and ¹³C NMR spectroscopy are generally powerful tools for characterizing the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding mode.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and Mn(II), ESR spectroscopy is used to provide information about the electronic environment of the metal ion and the nature of the metal-ligand bond.

Biological Activities of this compound Metal Complexes

The coordination of this compound to metal ions can significantly influence its biological activity. In many cases, the resulting metal complexes exhibit enhanced biological properties compared to the free ligand.

Several studies have demonstrated that the metal complexes of pyrimidine hydrazide derivatives show enhanced antimicrobial activity against various strains of bacteria and fungi compared to the uncomplexed ligand. ekb.egepa.gov This enhancement in activity is often explained by Overtone's concept and the chelation theory. According to the chelation theory, the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor atoms of the ligand. This increases the lipophilic nature of the complex, facilitating its penetration through the lipid layer of the microorganism's cell membrane. researchgate.net

The increased lipophilicity allows the complex to interfere with the normal cellular processes of the microorganism, such as respiration and protein synthesis, leading to cell death. The specific mechanism of action can vary depending on the metal ion and the microbial species.

Metal ComplexBacterial Strains TestedFungal Strains TestedObserved Activity
Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) complexes of a pyrimidine carbohydrazide derivativeStaphylococcus aureus, Escherichia coliCandida albicans, Aspergillus flavusComplexes showed higher antibacterial activity than the free ligand. The Cd(II) complex exhibited the highest antifungal activity. ekb.eg
Cu(II) and Co(II) complexes of a pyrimidine Schiff baseGram-positive and Gram-negative bacteriaYeast strainsGood biological activity against all tested bacteria and yeast strains. epa.gov

In addition to their antimicrobial properties, metal complexes of pyrimidine derivatives have also been investigated for their potential as anticancer agents. researchgate.net The cytotoxic activity of these complexes is often evaluated against various human cancer cell lines. The mechanism of cytotoxicity can involve various pathways, including the induction of apoptosis (programmed cell death) by interfering with cellular processes or interacting with DNA. mdpi.com

The inclusion of a metal ion in the structure of a pyrimidine derivative can significantly enhance its cytotoxic potential. mdpi.com For example, studies on various metal complexes have shown promising activity against cell lines such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). researchgate.net

Metal Complex TypeCancer Cell Lines TestedObserved Effect
Pyrimidine derivativesHepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma)The synthesized compounds were active against the two cell lines, showing a significant toxic effect. researchgate.net
Cu(II), Pd(II), and Au(III) complexes of 2-thiouracil derivativesHuman cervical carcinoma cellsInclusion of the metal ions significantly improved the cytotoxicity of the compounds. mdpi.com

Advanced Research Applications

Pyrimidine-4-carbohydrazide in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. scispace.comnih.gov The pyrimidine (B1678525) scaffold is a common feature in many biologically active molecules, making it an attractive core for combinatorial library design. nih.gov this compound serves as a valuable building block in the generation of such libraries due to the reactive nature of the carbohydrazide (B1668358) moiety.

The hydrazide group of this compound can readily undergo condensation reactions with a variety of electrophiles, such as aldehydes and ketones, to form hydrazones. smolecule.com This reaction is highly efficient and allows for the introduction of a wide range of substituents, leading to the generation of large and diverse chemical libraries. scispace.com The resulting pyrimidine-hydrazone derivatives can be further modified to create even more complex molecular architectures.

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides is an example of how pyrimidine-containing scaffolds are used in the creation of extensive compound libraries. nih.gov While not directly employing this compound, the principles of using a core heterocyclic structure and modifying it through various reactions are central to combinatorial chemistry. The versatility of the pyrimidine ring, combined with the reactivity of the carbohydrazide group, makes this compound an ideal candidate for the solution-phase and solid-phase synthesis of compound libraries for high-throughput screening.

Use in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in drug discovery. This method involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. springernature.com this compound possesses several physicochemical properties that make it an attractive candidate for inclusion in fragment libraries. smolecule.com

With a molecular weight of 138.13 g/mol , this compound fits well within the "rule of three," a common guideline for the properties of fragments (molecular weight < 300 Da, logP ≤ 3, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 3). smolecule.com The pyrimidine ring and the carbohydrazide group provide both hydrogen bond donor and acceptor sites, which can facilitate interactions with protein targets. smolecule.com

The general strategy of FBDD involves identifying a fragment that binds to a target and then growing, linking, or merging it with other fragments to generate a more potent lead compound. The this compound scaffold offers multiple points for chemical modification, allowing for the systematic exploration of the chemical space around the initial fragment hit. Although direct inclusion of this compound in a publicly documented fragment screening library is not readily found, its structural motifs are present in known bioactive molecules, suggesting its potential as a valuable fragment for screening against a variety of biological targets.

Applications in Materials Science (e.g., Nonlinear Optical Materials)

The search for new materials with nonlinear optical (NLO) properties is an active area of research due to their potential applications in optical data storage, signal processing, and other photonic technologies. nih.gov Organic molecules with extended π-conjugated systems and strong electron donor and acceptor groups are known to exhibit significant NLO responses. nih.govresearchgate.net Pyrimidine derivatives have been investigated for their potential as NLO materials due to the electron-deficient nature of the pyrimidine ring. nih.govresearchgate.net

Computational studies on pyrimidine derivatives have shown that they can possess significant third-order nonlinear susceptibility (χ(3)). nih.govresearchgate.net The presence of a carbohydrazide group, which can act as an electron-donating group, in conjunction with the electron-withdrawing pyrimidine ring, could create a push-pull system that enhances the NLO properties of this compound.

While experimental data on the NLO properties of this compound itself are not widely available, studies on related pyrimidine structures provide a strong rationale for its investigation in this area. nih.govresearchgate.net The synthesis of new pyrimidine-based molecules and the computational and experimental characterization of their NLO properties are crucial steps in the development of novel materials for advanced optical applications. nih.gov

Drug Repositioning Strategies Utilizing this compound Scaffolds

Drug repositioning, the process of identifying new therapeutic uses for existing drugs, offers a time- and cost-effective alternative to traditional drug discovery. ornl.gov The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes pyrimidine-containing compounds, including this compound, excellent candidates for drug repositioning strategies.

A notable analogue, pyridine-4-carbohydrazide, also known as isoniazid (B1672263), is a cornerstone in the treatment of tuberculosis. cmjpublishers.com The structural similarity between isoniazid and this compound suggests that the latter could also possess antitubercular activity. nih.gov Indeed, various pyrimidine derivatives have been investigated as potential antitubercular agents. springernature.comnih.govucl.ac.uk

The strategy of exploring new indications for existing drugs can be applied to derivatives of this compound. For instance, compounds initially developed as antitubercular agents could be screened against other pathogens or for different therapeutic indications, such as anticancer or anti-inflammatory activities. nih.gov In silico polypharmacology approaches can be used to predict potential new targets for this compound and its derivatives, guiding the experimental validation of these new therapeutic applications. ornl.gov

Q & A

Q. What are the recommended synthetic routes for Pyrimidine-4-carbohydrazide, and how do reaction conditions influence yield?

this compound is typically synthesized via hydrazinolysis of pyrimidine-4-carbonitriles or ester derivatives. For example, reacting pyridine-4-carbonitrile with hydrazine under alkaline conditions (e.g., ethanol/water, 80°C, 6–8 hours) yields hydrazide derivatives with ~85% efficiency . Optimization requires monitoring pH (8–10), temperature control (70–90°C), and stoichiometric excess of hydrazine (1:1.5 molar ratio). Yield variations (70–90%) may arise from side reactions like over-hydrolysis; purification via column chromatography (silica gel, ethyl acetate/methanol gradient) is critical .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR : 1H^1H- and 13C^13C-NMR confirm hydrazide proton signals (δ 9.2–9.8 ppm for NH–NH2_2) and pyrimidine ring carbons (δ 150–160 ppm) .
  • IR : Stretching bands at 3200–3350 cm1^{-1} (N–H) and 1650–1680 cm1^{-1} (C=O) validate functional groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) assess purity (>95% required for biological assays) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational docking methods (e.g., Lamarckian Genetic Algorithm) predict the binding affinity of this compound to target enzymes?

AUTODOCK 3.0’s Lamarckian Genetic Algorithm (LGA) optimizes ligand-receptor interactions by simulating adaptive mutations. For this compound:

  • Parameter Setup : Define torsional degrees of freedom for the hydrazide group and pyrimidine ring.
  • Scoring Function : Use empirical free energy equations calibrated with 30 protein-ligand complexes (RMSD <2.0 Å) to estimate binding constants .
  • Validation : Compare docking poses with X-ray crystallography data (e.g., CCDC 2035503) to resolve discrepancies in hydrogen bonding networks .

Q. How should researchers address contradictory data in this compound’s biological activity across studies?

Apply the FINER framework to evaluate experimental variables:

  • Feasibility : Verify assay conditions (e.g., cell line viability, solvent DMSO concentration ≤0.1%).
  • Novelty : Cross-reference with PubChem bioactivity data (e.g., IC50_{50} variations in kinase inhibition assays) .
  • Ethics : Disclose conflicting results in supplementary materials and propose replication studies using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize this compound’s stability in long-term storage for pharmacological studies?

  • Degradation Analysis : Monitor via accelerated stability testing (40°C/75% RH, 6 months) using HPLC to detect hydrolysis byproducts.
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) and store under argon at -80°C to prevent oxidative degradation .

Methodological Frameworks

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Variables : Modify substituents at pyrimidine C2/C5 positions and hydrazide side chains.
  • Data Collection : Tabulate IC50_{50}, logP, and hydrogen bond donor/acceptor counts (see example table below).
  • Statistical Analysis : Use multivariate regression to correlate electronic effects (Hammett σ) with activity .
DerivativeR1_1R2_2IC50_{50} (µM)logP
1-CH3_3-NH2_20.451.2
2-Cl-NHEt1.82.4

Q. What criteria validate this compound’s role as a enzyme inhibitor in mechanistic studies?

  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations.
  • Mutagenesis : Confirm binding residues by introducing alanine mutations (e.g., Asp32Ala in target enzymes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Pyrimidine-4-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.